molecular formula C24H33Cl2N3O B12745252 2-Pyrrolidinone, 1-(3-(4-(diphenylmethyl)-1-piperazinyl)propyl)-, dihydrochloride, hydrate CAS No. 109758-21-6

2-Pyrrolidinone, 1-(3-(4-(diphenylmethyl)-1-piperazinyl)propyl)-, dihydrochloride, hydrate

Cat. No.: B12745252
CAS No.: 109758-21-6
M. Wt: 450.4 g/mol
InChI Key: GIGBEVDQTRYSNF-UHFFFAOYSA-N
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Description

2-Pyrrolidinone, 1-(3-(4-(diphenylmethyl)-1-piperazinyl)propyl)-, dihydrochloride, hydrate is a complex organic compound that belongs to the class of pyrrolidinones. This compound is characterized by the presence of a pyrrolidinone ring, a piperazine ring, and a diphenylmethyl group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinone, 1-(3-(4-(diphenylmethyl)-1-piperazinyl)propyl)-, dihydrochloride, hydrate involves multiple steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of γ-aminobutyric acid or its derivatives under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced by reacting the pyrrolidinone derivative with a suitable piperazine compound, such as 1-benzylpiperazine, under reflux conditions.

    Attachment of the Diphenylmethyl Group: The diphenylmethyl group is attached through a Friedel-Crafts alkylation reaction using diphenylmethanol and a Lewis acid catalyst like aluminum chloride.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid in an aqueous medium.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the pyrrolidinone ring, converting it to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like alkyl halides and amines are used under basic conditions to introduce new substituents.

Major Products

    Oxidation: N-oxide derivatives of the piperazine ring.

    Reduction: Hydroxyl derivatives of the pyrrolidinone ring.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-Pyrrolidinone, 1-(3-(4-(diphenylmethyl)-1-piperazinyl)propyl)-, dihydrochloride, hydrate is widely used in scientific research due to its versatile chemical properties:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-Pyrrolidinone, 1-(3-(4-(diphenylmethyl)-1-piperazinyl)propyl)-, dihydrochloride, hydrate involves its interaction with specific molecular targets:

    Molecular Targets: The compound primarily targets neurotransmitter receptors and enzymes involved in signal transduction pathways.

    Pathways Involved: It modulates the activity of G-protein coupled receptors and ion channels, leading to changes in cellular signaling and neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    2-Pyrrolidinone, 1-methyl-: A simpler analog with a single methyl group instead of the complex piperazine and diphenylmethyl substituents.

    Pyrrolidine-2,5-dione: A related compound with a dione structure, lacking the piperazine and diphenylmethyl groups.

Uniqueness

2-Pyrrolidinone, 1-(3-(4-(diphenylmethyl)-1-piperazinyl)propyl)-, dihydrochloride, hydrate is unique due to its combination of a pyrrolidinone ring, a piperazine ring, and a diphenylmethyl group. This structural complexity provides it with distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

109758-21-6

Molecular Formula

C24H33Cl2N3O

Molecular Weight

450.4 g/mol

IUPAC Name

1-[3-(4-benzhydrylpiperazin-1-yl)propyl]pyrrolidin-2-one;dihydrochloride

InChI

InChI=1S/C24H31N3O.2ClH/c28-23-13-7-15-26(23)16-8-14-25-17-19-27(20-18-25)24(21-9-3-1-4-10-21)22-11-5-2-6-12-22;;/h1-6,9-12,24H,7-8,13-20H2;2*1H

InChI Key

GIGBEVDQTRYSNF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl

Origin of Product

United States

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